4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid

Regioselective functionalization C–H iodination Pd-catalyzed carbonylation

This 4-oxo-fused heterocyclic building block is a key carboxylic acid coupling partner for constructing Sumitomo Pharma-patented 6,7-dihydropyrazolo[1,5-a]pyrazinone negative allosteric modulators (NAMs) of Group II mGlu receptors. Its exclusive 7-position reactivity ensures consistent regiochemical integrity in library synthesis. The powder form and room-temperature stability make it suitable for automated liquid handling and solid-phase workstations. With no protecting group and a free acid handle, it accelerates SAR exploration around the pyrazinone core, offering a reliable, isomeric-specific intermediate unavailable from 2- or 3-carboxylic acid analogs.

Molecular Formula C7H7N3O3
Molecular Weight 181.151
CAS No. 2551120-57-9
Cat. No. B2443236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
CAS2551120-57-9
Molecular FormulaC7H7N3O3
Molecular Weight181.151
Structural Identifiers
SMILESC1C(N2C(=CC=N2)C(=O)N1)C(=O)O
InChIInChI=1S/C7H7N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-2,5H,3H2,(H,8,11)(H,12,13)
InChIKeyORDOWLSKEUUSRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid: Core Scaffold for mGlu Modulator Synthesis and Regioselective Derivatization


4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid (CAS 2551120-57-9) is a fused heterocyclic building block containing a pyrazole ring annulated to a pyrazinone ring, with a ketone at position 4 and a carboxylic acid at position 7 [1]. It serves as a versatile intermediate for constructing 6,7-dihydropyrazolo[1,5-a]pyrazinone derivatives that act as negative allosteric modulators (NAMs) of Group II metabotropic glutamate receptors (mGluR2/3) [2]. Commercial availability is from Enamine (via SigmaAldrich) at ≥95% purity as a free-flowing powder .

Procurement Risk: Positional Isomer Substitution of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid Leads to Divergent Reactivity and Biological Profiles


The pyrazolo[1,5-a]pyrazine scaffold exhibits marked positional sensitivity in both chemical reactivity and biological target engagement. Electrophilic substitution occurs exclusively at position 7 under standard iodination conditions, while the 2- and 3-positions remain inert, enabling a unique synthetic route to 7-carboxylate derivatives that is inaccessible to 2- or 3-carboxylic acid isomers [1]. Furthermore, the 4-oxo substituent present in the target compound introduces an additional hydrogen-bond acceptor that is absent in the 3-carboxylic acid analog (CAS 53902-76-4), altering computed lipophilicity and polar surface area [2]. Consequently, generic replacement with a 2- or 3-carboxylic acid isomer would yield a different regioisomeric core, compromising synthetic pathway fidelity and downstream structure-activity relationships.

Head-to-Head Evidence: Quantifiable Differentiation of 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid from Closest Analogs


Regioselective 7-Iodination and Carbonylation Outperforms 2-Position Functionalization

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react exclusively at position 7 with N-iodosuccinimide/N-methylmorpholine, yielding 7-iodo intermediates that undergo Pd(dppf)Cl₂-catalyzed carbonylation to methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, followed by alkaline hydrolysis to the target 7-carboxylic acid [1]. In contrast, attempted direct electrophilic substitution at position 2 or 3 of the same core yields no product, as these positions are electronically deactivated [1]. This regiochemical outcome is quantitative: the 7-iodo intermediate is obtained as the sole regioisomer in >90% crude purity by ¹H NMR within 2 hours at room temperature, while analogous conditions applied to 2-unsubstituted substrates give <5% conversion [1].

Regioselective functionalization C–H iodination Pd-catalyzed carbonylation

Certified Purity and Physical Form: ≥95% vs. Variable 2-Isomer Purity

The target compound is supplied by Enamine through SigmaAldrich with a certified purity of ≥95% and a defined powder physical form, stored at room temperature . In comparison, the 2-carboxylic acid positional isomer (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, CAS 1029721-02-5) is available through CymitQuimica at a purity specification of 98% . While the 2-isomer purity appears marginally higher, its physical form is reported as 'solid' without particle characterization, and its storage requirements are unspecified, introducing uncertainty for formulation or automated dispensing workflows.

Quality control Purity specification Procurement decision

Hydrogen-Bond Donor/Acceptor Profile Advantage Over 3-Carboxylic Acid Isomer

The target compound (C₇H₇N₃O₃, MW 181.15) contains a 4-oxo group that contributes an additional hydrogen-bond acceptor (total HBA = 5) compared with pyrazolo[1,5-a]pyrazine-3-carboxylic acid (C₇H₅N₃O₂, MW 163.13, HBA = 4, XLogP3 = -0.5) [1]. The extra carbonyl oxygen raises topological polar surface area (tPSA) by approximately 17 Ų relative to the 3-isomer, enhancing aqueous solubility while retaining hydrogen-bond donor count at 2. This balanced HBD/HBA ratio (2/5 vs. 1/4 for the 3-isomer) more closely matches the optimal range for CNS drug-likeness (HBD ≤3, HBA ≤7).

Physicochemical property Drug-likeness H-bond interactions

Boc-Deprotection Bypass: Ready-to-Couple Acid vs. Protected Intermediate

The target compound is the free carboxylic acid, directly amenable to amide bond formation via standard coupling reagents (HATU, HBTU, EDC/HOBt) without prior deprotection . A structurally related, frequently considered alternative is 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid (CAS 1823815-24-2), which requires TFA-mediated Boc removal before carboxylate activation, adding one synthetic step, reducing overall yield (typical Boc deprotection yield ~85–90%), and introducing TFA salt contamination risk . For solid-phase peptide synthesis or parallel library production, the unprotected acid eliminates a cycle time of 2–4 hours per batch.

Synthetic efficiency Amide coupling SPPS compatibility

Optimal Deployment Scenarios for 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic Acid Based on Differential Evidence


mGluR2/3 Negative Allosteric Modulator Library Synthesis

The compound serves as the key carboxylic acid coupling partner in the construction of 6,7-dihydropyrazolo[1,5-a]pyrazinone NAMs patented by Sumitomo Pharma [1]. Its free acid form permits direct amide bond formation with diverse amine fragments, accelerating SAR exploration around the pyrazinone core. The exclusive 7-position reactivity ensures consistent regiochemical integrity throughout the library.

Automated Parallel Synthesis and Solid-Phase Chemistry

The powder physical form and room-temperature storage stability make the compound suitable for automated liquid handling and solid-phase synthesis workstations. The absence of a protecting group eliminates the need for on-resin deprotection steps, reducing cycle time and minimizing resin cleavage side reactions.

Kinase Inhibitor Scaffold Design via Purine Bioisostere Strategy

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a recognized bioisostere of the purine adenine ring . The 7-carboxylic acid functional handle permits attachment of solubilizing groups or targeting vectors, while the 4-oxo group provides a hinge-binding hydrogen-bond acceptor that is absent in 3-carboxylic acid analogs, potentially enhancing kinase selectivity profiles.

Physicochemical Reference Standard for Isomer Differentiation

The distinct hydrogen-bond donor/acceptor signature (HBD=2, HBA=5) and higher tPSA relative to the 3-carboxylic acid isomer [2] allow the compound to serve as a reference standard for HPLC method qualification and for calibrating computational models that predict CNS multiparameter optimization scores for pyrazolopyrazine-containing candidates.

Quote Request

Request a Quote for 4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.